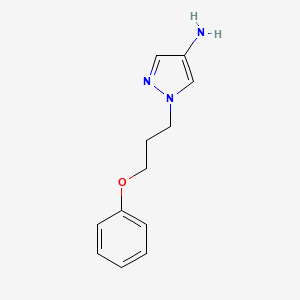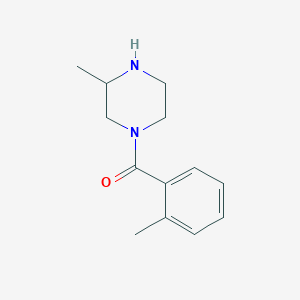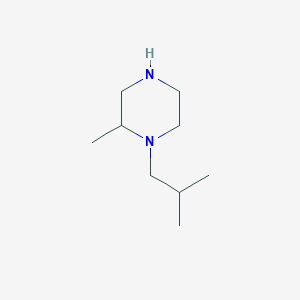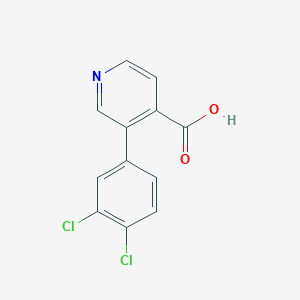
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Phenoxypropyl)-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxypropyl group, which consists of a phenyl group (a six-membered aromatic ring) connected to a propyl group (a three-carbon alkyl chain) through an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the phenoxypropyl group. The electron-donating effect of the nitrogen atoms in the pyrazole ring and the oxygen atom in the phenoxy group could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine and the ether in the phenoxy group) could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, as a part of pyrazole derivatives, has been explored for its synthesis and characterization. Researchers synthesized pyrazole derivatives and conducted an X-Ray crystal study to identify their structural characteristics. These compounds, including variations like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, have been characterized through spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These studies have provided insights into the compounds' molecular structures and potential biological activities against breast cancer and microbes (Titi et al., 2020).
Biological Evaluation
Another significant area of research involves the biological evaluation of pyrazole derivatives. For example, studies on 1-arylpyrazoles have shown potent activity as σ(1) receptor antagonists, revealing their importance in neurogenic pain models and neuropathic pain models. These findings suggest the therapeutic potential of these compounds in treating pain, highlighting their selectivity and activity in pharmacological assays (Díaz et al., 2012).
Chemical Reactivity and Stability
Research on the reactivity of pyrazole derivatives has demonstrated their ability to undergo nucleophilic substitution reactions. For instance, 3,4,5-Trinitro-1H-pyrazole and its derivatives have shown high yields in reactions with amines, thiols, and other nucleophiles. These studies not only provide insights into the compounds' chemical behavior but also open pathways for synthesizing novel derivatives with potential applications in various fields (Dalinger et al., 2013).
Antibacterial Activity
The synthesis and evaluation of pyrazole Schiff bases have also been explored for their antibacterial properties. Structural elucidation and interaction studies of these compounds have shown significant antibacterial activity against C. albicans and Gram-negative bacteria. Such research points to the potential of pyrazole derivatives in developing new antibacterial agents (Feng et al., 2018).
Corrosion Inhibition
Interestingly, pyrazole derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds has elucidated different inhibition efficiencies and reactive sites, demonstrating the compounds' effectiveness in protecting metals from corrosion. These findings suggest the utility of pyrazole derivatives in industrial applications where corrosion prevention is crucial (Wang et al., 2006).
Mecanismo De Acción
Target of Action
Related compounds such as aclidinium bromide, a long-acting muscarinic antagonist (lama), have been shown to target muscarinic receptors . These receptors play a crucial role in various physiological functions, including neuronal signaling and smooth muscle contraction .
Mode of Action
For instance, Aclidinium bromide, a related compound, acts by blocking muscarinic receptors, thereby inhibiting the contraction of smooth muscles in the airways .
Biochemical Pathways
Related compounds have been shown to affect pathways involving muscarinic receptors . These pathways are crucial for various physiological processes, including neurotransmission and regulation of smooth muscle tone .
Pharmacokinetics
The study drug was mainly excreted in feces .
Result of Action
For instance, 3-Phenoxypropyl-4-hydroxy coumarin was identified as a non-peptide competitive HIV-1 protease inhibitor .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-phenoxypropyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-11-9-14-15(10-11)7-4-8-16-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFIVTODYLGQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)







![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)




